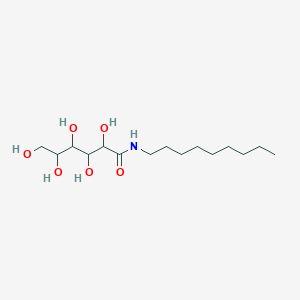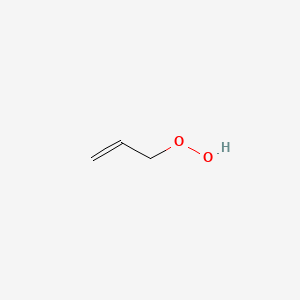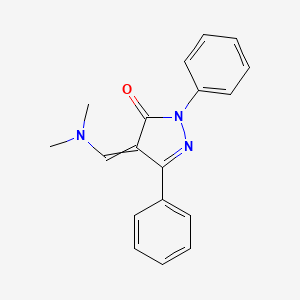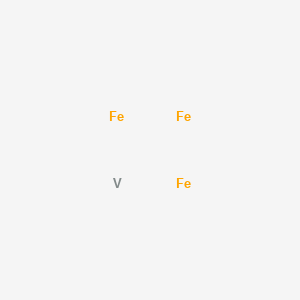
Mercury(1+), bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(1+), bromo- is a chemical compound consisting of a mercury ion in the +1 oxidation state bonded to a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
Mercury(1+), bromo- can be synthesized through several methods. One common approach involves the reaction of mercury(II) oxide with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction proceeds under reflux conditions, and the product is isolated by filtration and distillation .
Industrial Production Methods
Industrial production of Mercury(1+), bromo- typically involves large-scale reactions using similar methods as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Mercury(1+), bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of mercury.
Reduction: It can be reduced to elemental mercury.
Substitution: Mercury(1+), bromo- can participate in substitution reactions where the bromine atom is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Halide exchange reactions using other halogen sources like chlorine or iodine.
Major Products Formed
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury.
Substitution: Mercury compounds with different halides.
科学的研究の応用
Mercury(1+), bromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and toxicity studies.
Industry: Utilized in the production of other mercury compounds and as a catalyst in various industrial processes
作用機序
The mechanism by which Mercury(1+), bromo- exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis .
類似化合物との比較
Similar Compounds
Mercury(II) bromide: Contains mercury in the +2 oxidation state.
Mercury(I) chloride: Similar structure but with chloride instead of bromine.
Mercury(II) chloride: Another mercury compound with a different oxidation state and halide.
Uniqueness
Mercury(1+), bromo- is unique due to its specific oxidation state and the presence of bromine, which imparts distinct chemical properties and reactivity compared to other mercury compounds .
特性
CAS番号 |
12313-86-9 |
|---|---|
分子式 |
BrHg+ |
分子量 |
280.50 g/mol |
IUPAC名 |
bromomercury(1+) |
InChI |
InChI=1S/BrH.Hg/h1H;/q;+2/p-1 |
InChIキー |
YVBROGLPRDAOEA-UHFFFAOYSA-M |
正規SMILES |
Br[Hg+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
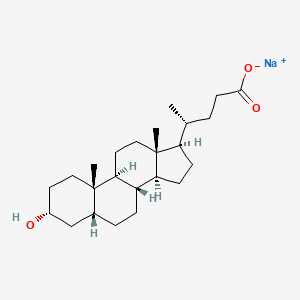
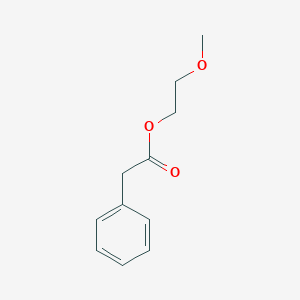

![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
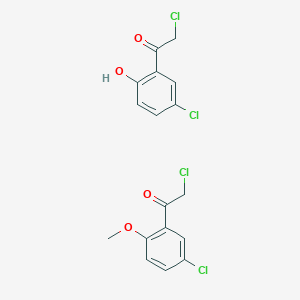
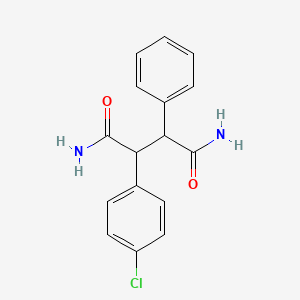
![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
